1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Description
Properties
CAS No. |
1143521-43-0 |
|---|---|
Molecular Formula |
C11H7F3N2O2 |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15-16)10(17)18/h1-6H,(H,17,18) |
InChI Key |
QBDFYHKKZDWPGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (78–110°C)
-
Time: 6–12 hours
-
Catalyst: None (thermal activation)
The reaction proceeds via nucleophilic attack of the hydrazone’s amino group on the electrophilic carbonyl carbons of the dione, followed by cyclodehydration to form the pyrazole ring. The trifluoromethyl group remains intact under these conditions due to its strong electron-withdrawing nature.
Key Advantages:
-
Single-step synthesis of the pyrazole core.
-
High regioselectivity for the 3-carboxylic acid position.
Saponification of Pyrazole Esters
An alternative approach involves synthesizing the ester precursor followed by hydrolysis. This method, adapted from purification protocols for analogous pyrazole-carboxylic acids, offers scalability for industrial applications.
Step 1: Ester Synthesis
Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate is prepared via:
Step 2: Saponification
The ester is hydrolyzed under alkaline conditions:
-
Reagents: NaOH (2.0 M), H₂O/EtOH (1:1 v/v)
-
Temperature: 80°C, 4 hours
Optimization Notes:
-
Excess base (1.5–2.0 eq.) ensures complete ester conversion.
-
Acidification at elevated temperatures (50–60°C) improves crystal purity.
Acid Chloride Intermediate Route
For derivatization studies, the carboxylic acid is often converted to its acid chloride. Hacialioğlu et al. reported thionyl chloride (SOCl₂) as the preferred reagent:
Reaction Protocol:
-
Molar Ratio: 1:3 (carboxylic acid : SOCl₂)
-
Solvent: Dry toluene
-
Temperature: 70°C, 3 hours
-
Workup: Evaporation under reduced pressure.
Applications:
The acid chloride facilitates nucleophilic acyl substitutions, yielding:
-
Amides: With primary/secondary amines (e.g., morpholine, piperidine).
-
Esters: Via alcoholysis (e.g., methanol, isopropanol).
Comparative Analysis of Methods
Regioselectivity Considerations
Regioselectivity in pyrazole synthesis is critical. The 3-carboxylic acid position is favored due to:
-
Electronic Effects: The trifluoromethyl group at the 1-position deactivates the adjacent nitrogen, directing cyclization to the 3-position.
-
Steric Factors: Bulky substituents on the hydrazone limit alternative ring-closing pathways.
Computational studies (DFT) on analogous systems confirm that the 3-carboxylate regioisomer is thermodynamically more stable by ~12 kJ/mol compared to the 4-position.
Industrial-Scale Purification Techniques
Adapting methods from patent literature, crystallization is optimized using:
-
Solvent System: Tetrahydrofuran (THF)/H₂O (1:4 v/v)
-
Acidification: Gradual HCl addition at 60°C to prevent oiling out.
-
Crystallization Temperature: Cooling from 60°C to 10°C over 2 hours.
Chemical Reactions Analysis
Types of Reactions
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydroxylated derivatives, and reduced forms of the original compound
Scientific Research Applications
1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Trifluoromethyl vs. Halogen Substitutents: The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to the fluorophenyl analog (logP ~1.8) . This enhances membrane permeability, a critical factor in drug bioavailability.
Carboxylic Acid Positioning :
- All compared compounds retain the -COOH group at pyrazole-C3, enabling consistent hydrogen-bonding interactions with biological targets (e.g., kinases, proteases).
Biological Activity :
- The anti-proliferative activity of the benzyl-trifluoromethyl analog () suggests that trifluoromethyl groups, when positioned on aromatic systems, enhance bioactivity through electron-withdrawing effects and steric interactions .
Crystallographic and Spectroscopic Data
- 1H NMR : The target compound’s spectrum would feature a downfield shift for the -COOH proton (~10–12 ppm) and distinct splitting for the trifluoromethylphenyl protons (δ 7.5–8.5 ppm), consistent with and .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (CAS No. 1143521-43-0) is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Characteristics
- Molecular Formula : C11H7F3N2O2
- Molecular Weight : 256.18 g/mol
- Structural Features : The presence of a trifluoromethyl group and a pyrazole moiety contributes to its unique biological properties.
Anticancer Activity
Recent studies indicate that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has been evaluated for its effects against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth in these lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.01 µM to 49.85 µM against different cancer types .
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It appears to inhibit key signaling pathways involved in cell proliferation and survival, such as:
- Aurora-A Kinase Inhibition : Some derivatives have been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation.
- VEGF-Induced Proliferation : The compound can inhibit vascular endothelial growth factor (VEGF)-induced proliferation, further supporting its anticancer potential .
Table of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 0.46 | Apoptosis induction |
| HepG2 | 0.30 | Inhibition of VEGF signaling |
| A549 | 0.39 | Autophagy without apoptosis |
Case Studies
- Xia et al. Study (2022) :
- Fan et al. Study (2022) :
- Li et al. Study (2022) :
Q & A
Q. What are the optimal synthetic routes for 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, and how can purity be maximized?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions between substituted phenylhydrazines and β-keto esters or diketones. Key steps include:
- Controlled temperature and pH adjustments during cyclization to avoid side reactions (e.g., over-fluorination or decomposition) .
- Chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane gradients) to achieve ≥95% purity .
- Recrystallization in ethanol or dimethyl sulfoxide (DMSO) to enhance crystallinity and yield .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the pyrazole ring and trifluoromethyl substitution .
- HPLC-MS : Validates molecular weight (MW: 231.18 g/mol) and detects impurities (<0.5% with C18 reverse-phase columns) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions critical for solubility studies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity, and what mechanisms are implicated?
Methodological Answer: The CF3 group enhances:
- Hydrophobic interactions with target proteins (e.g., mTOR kinase), improving binding affinity .
- Metabolic stability by resisting oxidative degradation in vivo .
Experimental Design: - Docking simulations (AutoDock Vina) to map CF3-protein interactions .
- SAR studies : Compare activity of CF3-substituted analogs vs. non-fluorinated derivatives .
Q. How can contradictory data on solubility and bioactivity between studies be resolved?
Methodological Answer: Contradictions often arise from:
- Varied assay conditions (e.g., buffer pH, serum proteins). Standardize protocols using PBS (pH 7.4) and 1% BSA .
- Crystallinity differences : Amorphous vs. crystalline forms affect dissolution rates. Use powder X-ray diffraction (PXRD) to verify solid-state consistency .
- Impurity profiles : LC-MS quantification of by-products (e.g., de-fluorinated analogs) .
Q. What strategies are recommended for derivatizing this compound to improve pharmacokinetics?
Methodological Answer:
- Esterification : Convert the carboxylic acid to ethyl esters (e.g., using EDCI/HOBt coupling) to enhance membrane permeability .
- Prodrug design : Link to PEGylated carriers for sustained release .
- Metal complexation : Coordinate with transition metals (e.g., Cu<sup>II</sup>) to modulate redox activity .
Q. How can computational modeling guide the design of analogs with higher selectivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability in ATP-binding pockets (e.g., COX-2 vs. COX-1) .
- QSAR Models : Use descriptors like logP and polar surface area to optimize bioavailability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for CF3 substitution effects .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
